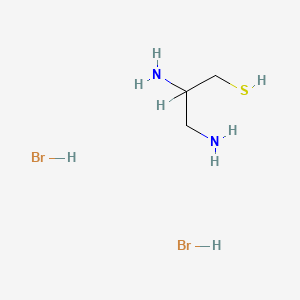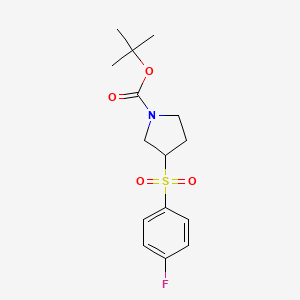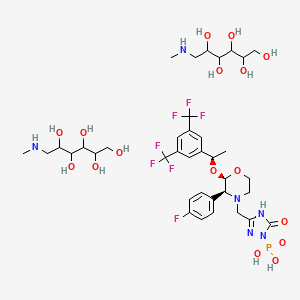
Fosaprepitant; bis(methylglucamine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fosaprepitant dimeglumine is an intravenously administered prodrug of aprepitant, a substance P/neurokinin-1 receptor antagonist. It is primarily used in combination with other antiemetic agents to prevent acute and delayed nausea and vomiting associated with highly and moderately emetogenic chemotherapy . This compound is rapidly converted to aprepitant in the body, which then exerts its antiemetic effects .
Vorbereitungsmethoden
The synthesis of fosaprepitant dimeglumine involves several steps:
Phosphorylation of Aprepitant: Aprepitant is used as the starting material and undergoes phosphorylation under alkaline conditions to form a dibenzyl ester intermediate.
Hydrolysis: The dibenzyl ester intermediate is then hydrolyzed to produce fosaprepitant.
Reaction with N-methyl-D-glucosamine: Finally, fosaprepitant is reacted with N-methyl-D-glucosamine to yield fosaprepitant dimeglumine.
This method is noted for its simplicity and mild reaction conditions, making it suitable for industrial-scale production .
Analyse Chemischer Reaktionen
Fosaprepitant dimeglumine undergoes several types of chemical reactions:
Hydrolysis: The compound is hydrolyzed to form aprepitant, which is the active antiemetic agent.
Stability Studies: Studies have shown that fosaprepitant dimeglumine is stable under various conditions, including different concentrations and storage environments.
Common reagents used in these reactions include sodium chloride for reconstitution and dilution before intravenous administration . The major product formed from these reactions is aprepitant .
Wissenschaftliche Forschungsanwendungen
Fosaprepitant dimeglumine has several scientific research applications:
Wirkmechanismus
Fosaprepitant dimeglumine is a prodrug that is converted to aprepitant in the body. Aprepitant acts as a selective high-affinity antagonist of substance P/neurokinin-1 receptors . By blocking these receptors, aprepitant prevents the emetic signal transmission, thereby reducing nausea and vomiting associated with chemotherapy .
Vergleich Mit ähnlichen Verbindungen
Fosaprepitant dimeglumine is unique due to its intravenous administration and rapid conversion to aprepitant. Similar compounds include:
Aprepitant: The oral form of the active agent, used for the same antiemetic purposes.
Rolapitant: Another neurokinin-1 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.
Netupitant: Often combined with palonosetron, it is used for similar antiemetic purposes.
Fosaprepitant dimeglumine stands out due to its rapid onset of action and suitability for patients who cannot take oral medications .
Eigenschaften
Molekularformel |
C37H56F7N6O16P |
|---|---|
Molekulargewicht |
1004.8 g/mol |
IUPAC-Name |
[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C23H22F7N4O6P.2C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;2*1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);2*4-13H,2-3H2,1H3/t12-,19+,20-;;/m1../s1 |
InChI-Schlüssel |
VRQHBYGYXDWZDL-YDZMDLSASA-N |
Isomerische SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O |
Kanonische SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![13,26,39,52,53,55,56,57-Octaza-54-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene](/img/structure/B12435892.png)
![3-isopropyl-6-{[(1R)-1-phenylethyl]amino}-1H-pyrimidine-2,4-dione](/img/structure/B12435897.png)
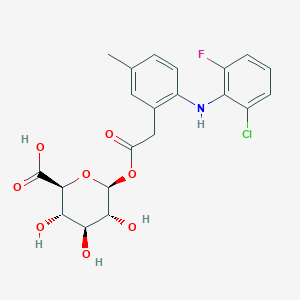
![(3E)-3-(2H-1,3-benzodioxol-5-ylmethylidene)-4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B12435904.png)
![(R)-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine](/img/structure/B12435909.png)
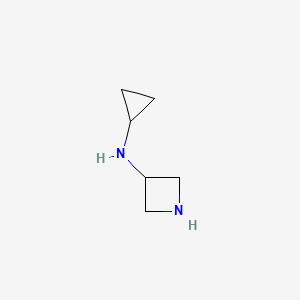

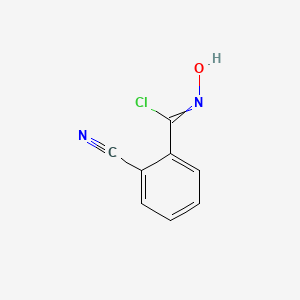
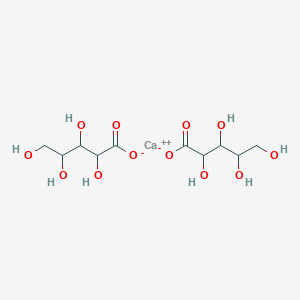
![8-[(2E)-4-hydroxy-4-methylpent-2-enoyl]-3-isopropyl-7-methylnaphthalene-1,2-dione](/img/structure/B12435932.png)
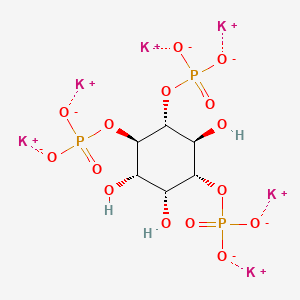
![2-[2-(Phenylsulfanyl)acetamido]propanoic acid](/img/structure/B12435945.png)
